molecular formula C22H20N2O3S B2471709 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954639-27-1

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2471709
CAS RN: 954639-27-1
M. Wt: 392.47
InChI Key: JTYYJAVSQDEZEK-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

One significant application of related compounds involves their synthesis and the study of their chemical properties. For example, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization highlights the utility of these compounds in organic synthesis. The study demonstrates the enhancing effect of boron trifluoride diethyl etherate on cyclization processes, suggesting the involvement of a dicationic intermediate, sulfonium-carbenium dication, in the reaction mechanism (Saitoh et al., 2001).

Anticancer Research

In the realm of anticancer research, phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable efficacy in inducing apoptosis and arresting the cell cycle at the G1 phase. This suggests the potential of these compounds as agents against various cancer types, highlighting the importance of structural elements such as the phenylsulfonyl group in medicinal chemistry (Ravichandiran et al., 2019).

Potential Therapeutic Agents

Another study focused on the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to PC-3 cells. These findings are significant as they contribute to the development of potential prostate cancer inhibitors, again demonstrating the relevance of phenylsulfonyl and tetrahydroisoquinoline components in therapeutic agent design (Liu et al., 2015).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYYJAVSQDEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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